![molecular formula C19H16N2O2 B5757658 4-methyl-N'-(2-naphthoyloxy)benzenecarboximidamide](/img/structure/B5757658.png)
4-methyl-N'-(2-naphthoyloxy)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N'-(2-naphthoyloxy)benzenecarboximidamide, commonly known as MN-24, is a synthetic cannabinoid that belongs to the family of research chemicals. It was first synthesized in 2014 and has gained popularity among researchers due to its potential therapeutic properties.
Scientific Research Applications
MN-24 has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. MN-24 has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, MN-24 has been shown to have anxiolytic and antidepressant effects.
Mechanism of Action
MN-24 acts on the endocannabinoid system, which is involved in regulating various physiological processes such as pain, inflammation, and mood. MN-24 binds to the CB1 and CB2 receptors in the brain and peripheral tissues, which leads to the activation of various signaling pathways. This activation results in the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are responsible for the analgesic, anti-inflammatory, and antidepressant effects of MN-24.
Biochemical and physiological effects:
MN-24 has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. MN-24 has also been shown to reduce the growth of cancer cells in vitro and in vivo. Additionally, MN-24 has been shown to improve mood and reduce anxiety in animal models of depression and anxiety.
Advantages and Limitations for Lab Experiments
MN-24 has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. MN-24 is also stable and can be stored for long periods without degradation. However, MN-24 has several limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. Additionally, MN-24 has not been extensively studied in humans, and its safety profile is not well-established.
Future Directions
There are several future directions for the study of MN-24. One potential direction is the study of its potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Additionally, MN-24 could be studied for its potential use in the treatment of cancer. Future studies could also focus on the development of new synthetic cannabinoids with improved therapeutic properties. Finally, further studies are needed to establish the safety profile of MN-24 and other synthetic cannabinoids.
Conclusion:
MN-24 is a synthetic cannabinoid that has gained popularity among researchers due to its potential therapeutic properties. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties and may have potential uses in the treatment of neurological disorders. MN-24 acts on the endocannabinoid system and has several biochemical and physiological effects. While MN-24 has several advantages for lab experiments, its safety profile is not well-established, and further studies are needed to establish its safety and efficacy.
Synthesis Methods
MN-24 can be synthesized by a multistep process that involves the reaction of 4-methylbenzene-1,2-diamine with 2-naphthoyl chloride followed by the reaction with benzoyl isocyanate. The final product is obtained after purification and recrystallization. The synthesis of MN-24 is relatively simple and can be performed in a laboratory setting.
properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13-6-8-15(9-7-13)18(20)21-23-19(22)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H2,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHUYZCQFZEMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC3=CC=CC=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC3=CC=CC=C3C=C2)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49724369 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.